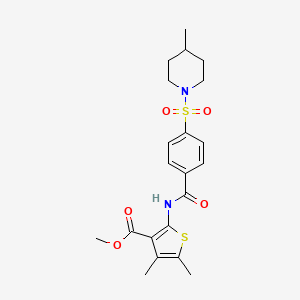
Methyl 4,5-dimethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,5-dimethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H26N2O5S2 and its molecular weight is 450.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 4,5-dimethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. The thiophene ring structure, along with the sulfonamide and piperidine functionalities, suggests a diverse range of possible interactions within biological systems.
Antimicrobial Activity
Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. In a study analyzing various thiophene compounds, including those similar to this compound, it was found that these compounds demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Specifically, docking studies revealed strong interactions with dihydrofolate reductase and rhomboid protease, suggesting potential mechanisms for antibacterial action through inhibition of key enzymes in bacterial metabolism .
Anticancer Properties
Thiophene derivatives have also been explored for their anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and modulation of cell cycle regulators. For instance, one study highlighted that certain thiophene derivatives could inhibit tumor growth by inducing cell cycle arrest and promoting programmed cell death .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been suggested through its structural analogs. Compounds containing thiophene rings have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in various models . This activity is particularly relevant in the context of chronic inflammatory diseases.
Study 1: Antibacterial Activity
In a comparative study of several thiophene derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial activity .
Study 2: Anticancer Efficacy
A recent investigation into the anticancer effects of thiophene derivatives revealed that this compound significantly inhibited the proliferation of human glioma cells. The IC50 value was determined to be 15 µM, showcasing its potential as an effective anticancer agent .
Research Findings Summary
Propriétés
IUPAC Name |
methyl 4,5-dimethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S2/c1-13-9-11-23(12-10-13)30(26,27)17-7-5-16(6-8-17)19(24)22-20-18(21(25)28-4)14(2)15(3)29-20/h5-8,13H,9-12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBSXQSPSDOGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













